![molecular formula C7H7N3OS B10843096 3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B10843096.png)
3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide is a heterocyclic compound that belongs to the class of thienopyrazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it a valuable scaffold for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-amino-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide with various reagents to introduce the desired functional groups . The reaction conditions often include the use of solvents such as acetic acid or dimethylformamide, and the reactions are typically carried out under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the existing functional groups.
Substitution: The compound can undergo substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as halides or amines .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It has potential therapeutic applications as an anti-inflammatory, antitumor, and antiviral agent.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been reported to inhibit phosphodiesterase 7A and potassium channels, which are involved in various physiological processes . The compound’s ability to modulate these targets makes it a promising candidate for the development of new drugs.
Comparison with Similar Compounds
- 4-Amino-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide
- 1-Methyl-3-trifluoromethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid
Comparison: Compared to similar compounds, 3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities. For example, the presence of the carboxamide group enhances its ability to interact with biological targets, making it more effective as an antimicrobial and anti-inflammatory agent .
Properties
Molecular Formula |
C7H7N3OS |
|---|---|
Molecular Weight |
181.22 g/mol |
IUPAC Name |
3-methyl-2H-thieno[2,3-c]pyrazole-5-carboxamide |
InChI |
InChI=1S/C7H7N3OS/c1-3-4-2-5(6(8)11)12-7(4)10-9-3/h2H,1H3,(H2,8,11)(H,9,10) |
InChI Key |
MELHJKUYOBXOER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(SC2=NN1)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


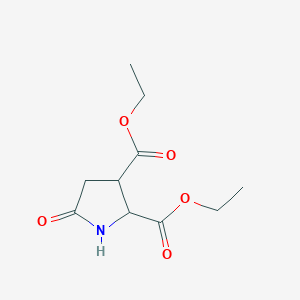
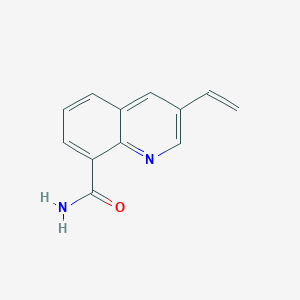
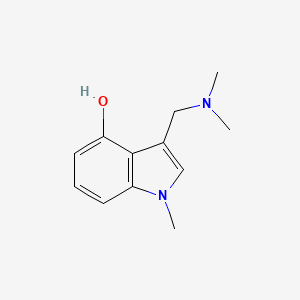
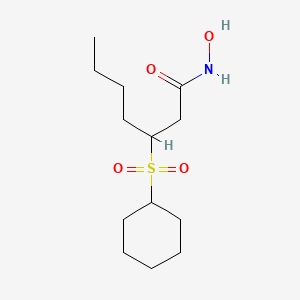
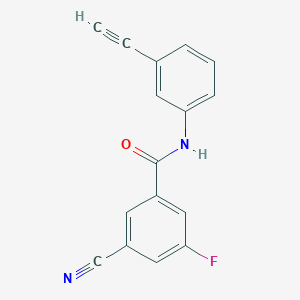
![3-Fluoro-5-[5-(4-hydroxyphenyl)-2-thienyl]phenol](/img/structure/B10843038.png)
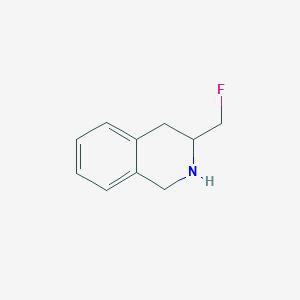
![3-hydroxy-4,7-dimethyl-6H-benzo[c]chromen-6-one](/img/structure/B10843043.png)
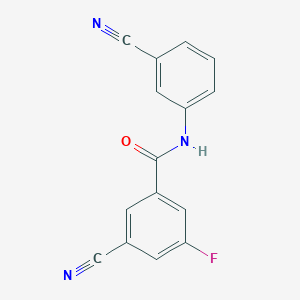

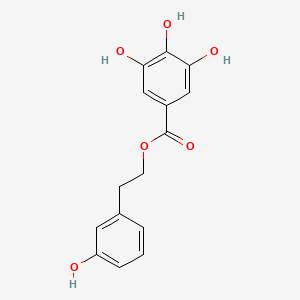
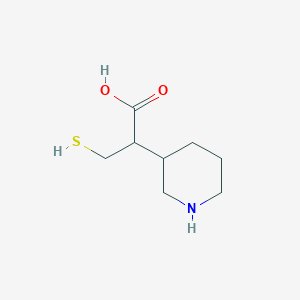
![3-Isobutyl-[1,4]thiazepan-(5E)-ylideneamine](/img/structure/B10843070.png)

